Ethyl4-(carboxy)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(carboxy)piperazine-1-carboxylate is a chemical compound with the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(carboxy)piperazine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of ethyl 4-(carboxy)piperazine-1-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(carboxy)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperazine derivatives .
Scientific Research Applications
Ethyl 4-(carboxy)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of ethyl 4-(carboxy)piperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Ethyl 4-(carboxy)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-piperazinecarboxylate: This compound has a similar structure but lacks the carboxy group at the 4-position.
Methyl piperazine-1-carboxylate: This compound has a methyl ester group instead of an ethyl ester group.
1-Ethyl-4-piperidin-4-yl-piperazine: This compound has an additional piperidine ring attached to the piperazine ring.
The uniqueness of ethyl 4-(carboxy)piperazine-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13ClN2O3 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
ethyl 4-carbonochloridoylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H13ClN2O3/c1-2-14-8(13)11-5-3-10(4-6-11)7(9)12/h2-6H2,1H3 |
InChI Key |
GGOLVOARSIMXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
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